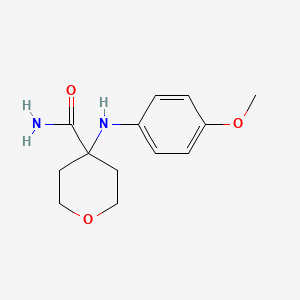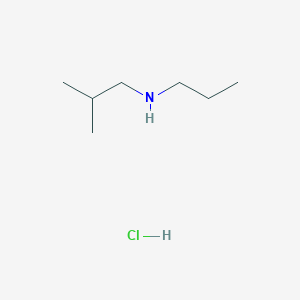![molecular formula C14H18N2O3 B13866066 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid derivatives. One common method includes the acylation of 4-methylpiperazine with phenylacetyl chloride under basic conditions, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
化学反応の分析
Types of Reactions
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted piperazines.
科学的研究の応用
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit poly ADP-ribose polymerases (PARP), which are enzymes involved in DNA repair processes. The compound binds to the active site of the enzyme, preventing its activity and leading to the accumulation of DNA damage in cells . This mechanism is particularly relevant in cancer research, where PARP inhibitors are used to selectively target cancer cells with defective DNA repair pathways .
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid: Shares a similar piperazine and phenyl structure but with a boronic acid group instead of acetic acid.
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]chromen-4-one: Contains a chromenone moiety, making it structurally distinct but functionally similar in some biological activities.
Uniqueness
2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is unique due to its specific combination of a piperazine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
2-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c1-15-6-8-16(9-7-15)14(19)12-4-2-11(3-5-12)10-13(17)18/h2-5H,6-10H2,1H3,(H,17,18) |
InChIキー |
CHWBFPJKKYIQAZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)


![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)






![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)


![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
